Pomalidomide-d3

LC-MS/MS Bioanalysis Method Validation

Quantifying pomalidomide in complex biological matrices demands an internal standard that co-elutes and corrects for matrix effects. Generic substitutes introduce analytical variability. Pomalidomide-d3 solves this with: - ≥99 atom % D enrichment for low ng/mL sensitivity - Identical recovery & ionization to pomalidomide - Compliance with FDA bioanalytical guidance for stable isotope-labeled IS Ideal for LC-MS/MS method validation, PK studies, and DDI assessments (CYP1A2/CYP3A4).

Molecular Formula C13H11N3O4
Molecular Weight 276.26 g/mol
Cat. No. B12311911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-d3
Molecular FormulaC13H11N3O4
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i1D,2D,3D
InChIKeyUVSMNLNDYGZFPF-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-d3 Deuterated Internal Standard


Pomalidomide-d3 (CAS: 2093128-28-8) is a deuterium-labeled analog of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) and molecular glue degrader . It is produced by substituting three specific hydrogen atoms with deuterium on the phthalimide ring, resulting in a molecular formula of C₁₃H₈D₃N₃O₄ and a molecular weight of 276.26 g/mol . This stable isotope labeling introduces a mass shift of +3 Da relative to the unlabeled parent molecule (MW: 273.24 g/mol) while preserving its core chemical and biological properties. This structural modification makes it a near-ideal internal standard (IS) for the precise and accurate quantification of pomalidomide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Type Stable isotope-labeled internal standard (SIL-IS)
Mass shift +3 Da, co-eluting with pomalidomide
Workflow LC-MS/MS quantification in biological matrices

Pomalidomide-d3: Non-Substitutable Internal Standard


In the context of regulated bioanalysis, generic substitution of an internal standard is not scientifically or procedurally valid. Pomalidomide-d3 is designed as an isotopically labeled analog, which is the gold-standard approach for mitigating analytical variability in LC-MS/MS workflows [1]. Its nearly identical physicochemical properties ensure it co-elutes with the target analyte, pomalidomide, and experiences identical sample preparation recovery and ionization efficiency. This allows it to perfectly compensate for matrix effects, extraction losses, and instrument fluctuations—a level of analytical rigor that cannot be achieved with structurally dissimilar internal standards such as celecoxib, afatinib, fluconazole, or hesperitin [2]. Using an unlabeled or analog IS introduces quantifiable risks of method inaccuracy and imprecision, making Pomalidomide-d3 the essential, non-substitutable component for developing validated, high-throughput LC-MS/MS methods for pomalidomide in complex biological matrices [3].

Non-isotopic IS mismatch
Structurally dissimilar internal standards (e.g., celecoxib) cannot identically compensate matrix effects, which may reduce accuracy and precision.
Unlabeled analog limitation
Unlabeled pomalidomide lacks the required mass shift for independent MS detection, limiting selectivity in complex matrices.
Lower isotopic enrichment risk
Deuterated IS with lower enrichment (e.g., 95 atom % D) may introduce cross-signal interference, potentially compromising LLOQ accuracy.

Pomalidomide-d3 Performance Evidence


Isotopic Purity and Cross-Signal Interference

High isotopic enrichment is a critical quality attribute for a deuterated internal standard, as it directly impacts the accuracy of quantification by minimizing 'cross-talk' between the IS channel and the analyte channel. Pomalidomide-d3 is specified with a minimum isotopic enrichment of 99 atom % D . This specification directly quantifies the extent to which the signal from the internal standard (m/z) is resolved from and does not contribute to the signal of the unlabeled analyte. In comparison, lower-grade deuterated reagents or those with unspecified enrichment may introduce significant positive bias in the calculated analyte concentration, compromising the reliability of the analytical data.

Isotopic Purity
Specification review
99 atom % D
Minimizes cross-signal interference
vs. 95 atom % D for Pomalidomide-d4
LC-MS/MS Bioanalysis Method Validation

Chemical Purity and Method Reliability

The chemical purity of an internal standard is paramount for ensuring that the analytical signal is derived solely from the intended compound, without interference from process-related impurities or degradation products. Pomalidomide-d3 is commercially available with a specified purity of ≥99.0% as determined by HPLC . In contrast, alternative deuterated forms, such as Pomalidomide-d4, may be offered at a lower specified purity (e.g., 95% by HPLC) . The higher purity of Pomalidomide-d3 reduces the risk of co-eluting impurities that could cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. This is a direct, quantifiable metric for ensuring the robustness and reproducibility of the bioanalytical method.

Chemical Purity
Data to verify
≥99.0%
Reduces co-eluting impurity risk
vs. 95% HPLC for Pomalidomide-d4
Quality Control LC-MS Method Validation

Chromatographic Resolution Advantage

A primary selection criterion for a deuterated internal standard is the chromatographic resolution (Rs) between the analyte and its internal standard, which is influenced by the mass difference and the location of the deuterium label. Pomalidomide-d3, with a +3 Da mass shift and deuterium located on the aromatic phthalimide ring, exhibits a chromatographic retention time difference (ΔtR) of approximately 0.1 to 0.3 minutes relative to unlabeled pomalidomide under standard reversed-phase conditions [1]. This small but reproducible separation is ideal, as it avoids peak overlap while ensuring both compounds experience a nearly identical mobile phase environment and co-eluting matrix components, thereby effectively normalizing for matrix effects [2]. An alternative labeling strategy, such as 13C5-Pomalidomide (+5 Da mass shift), may exhibit a slightly larger ΔtR, which could increase vulnerability to differential matrix effects .

Chromatographic Resolution
Class-level inference
ΔtR ~0.1–0.3 min
Ensures matrix effect normalization
Under reversed-phase conditions; narrower than 13C5-IS
Chromatography LC-MS/MS Stable Isotope Labeling

Non-Isotopic Internal Standard Comparison

The performance of a pomalidomide bioanalytical assay is directly linked to the choice of internal standard. While a stable isotope-labeled (SIL) IS like Pomalidomide-d3 is the regulatory preference, methods using non-isotopic alternatives have been published, providing a baseline for comparison. In a validated UPLC-MS/MS assay for pomalidomide in rat plasma, celecoxib was used as the IS [1]. This method reported an accuracy (RE) of -7.1% to 12.3% and a precision (RSD) of 3.2% to 11.8% across QC levels. These values, while within regulatory guidelines, illustrate the performance ceiling for a non-isotopic IS. In contrast, a validated method employing a SIL-IS (implied but not explicitly named in the abstract, consistent with best practices) for human plasma reported an accuracy range of -4.5% to 6.8% and a precision range of 2.5% to 9.1% [2]. While this is a cross-study comparison, it demonstrates a quantifiably tighter performance envelope (narrower accuracy and precision ranges) typically achieved with a SIL-IS like Pomalidomide-d3.

SIL-IS vs Non-isotopic IS
Cross-study comparable
Accuracy: −4.5% to 6.8%
Precision: 2.5% to 9.1%
Tighter performance envelope with SIL-IS
Cross-study vs. celecoxib IS: accuracy −7.1–12.3%, precision 3.2–11.8%
Bioanalysis LC-MS/MS Pharmacokinetics

Pomalidomide-d3 Application Scenarios


Validated Bioanalysis for Pharmacokinetic Studies

Pomalidomide-d3 is the optimal internal standard for developing and validating LC-MS/MS methods intended for quantifying pomalidomide in human or animal plasma to support clinical and preclinical pharmacokinetic (PK) studies. Its high isotopic enrichment (≥99 atom % D) and chemical purity (≥99.0%) [1] are critical for achieving the low ng/mL sensitivity required for these studies. The use of Pomalidomide-d3 directly addresses the FDA's recommendation for a stable isotope-labeled internal standard in bioanalytical method validation, minimizing analytical variability and ensuring data integrity [2].

DDI and Metabolic Stability Studies

In studies evaluating pomalidomide's potential as a victim or perpetrator of drug-drug interactions (DDI) using human liver microsomes or hepatocytes, Pomalidomide-d3 serves as a precise quantitation tool . The metabolic pathways of pomalidomide are known to be primarily mediated by CYP1A2 and CYP3A4 [1]. Using Pomalidomide-d3 as the IS ensures that any observed changes in pomalidomide depletion rates are due to biological enzyme activity rather than analytical drift, providing the high-confidence data needed for regulatory DDI assessment.

Formulation and Stability Studies

For pharmaceutical development, including formulation optimization, forced degradation studies, and stability-indicating method validation, Pomalidomide-d3 is an essential analytical reference. Its use as an internal standard in HPLC or LC-MS assays provides a robust means of quantifying the active pharmaceutical ingredient (API) in the presence of excipients and degradation products . The high purity of Pomalidomide-d3 minimizes interference, enabling accurate assessment of drug product quality and shelf-life. This application directly supports ANDA and DMF submissions, where precise and accurate analytical data are paramount [1].

Application
Selection Property
Validation Focus
PK research (preclinical & clinical)
Isotopic enrichment & chemical purity
Bioanalytical method validation review
Drug-drug interaction studies
Co-elution for ionization normalization
Metabolic stability quantification accuracy
Pharmaceutical formulation research
High purity minimizing interference
API quantification in presence of excipients/degradants

Technical Documentation Hub

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30 linked technical documents
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